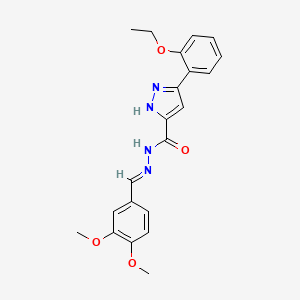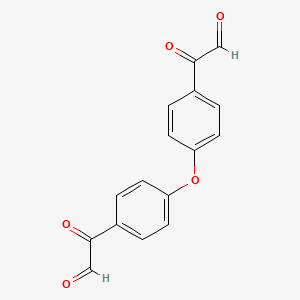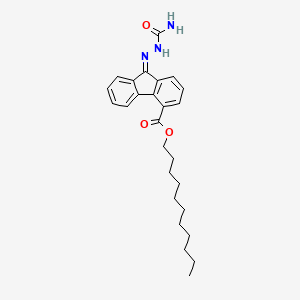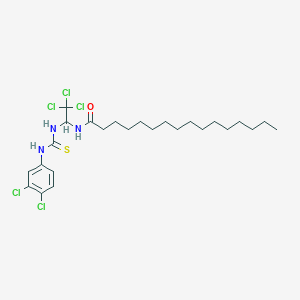
Dimethyl phenylsulfonylamidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl phenylsulfonylamidophosphate is a chemical compound with the molecular formula C8H12NO5PS and a molecular weight of 265.226 g/mol . This compound is known for its unique structure, which includes a phenylsulfonyl group attached to an amidophosphate moiety. It is utilized in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of dimethyl phenylsulfonylamidophosphate typically involves the reaction of phenylsulfonyl chloride with dimethyl phosphoramidate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Análisis De Reacciones Químicas
Dimethyl phenylsulfonylamidophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl phenylsulfonylamidophosphate is primarily used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonyl and phosphoramidate derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug design and development, often utilizes this compound.
Mecanismo De Acción
The mechanism of action of dimethyl phenylsulfonylamidophosphate involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways, making the compound valuable in research focused on enzyme inhibition and protein modification .
Comparación Con Compuestos Similares
Dimethyl phenylsulfonylamidophosphate can be compared to other sulfonyl and phosphoramidate compounds. Similar compounds include:
Dimethyl sulfoxide (DMSO): Known for its solvent properties and use in organic synthesis.
Phenylsulfonyl chloride: A precursor in the synthesis of sulfonyl compounds.
Dimethyl phosphoramidate: Used in the synthesis of phosphoramidate derivatives.
The uniqueness of this compound lies in its combined sulfonyl and phosphoramidate functionalities, which provide a versatile platform for various chemical reactions and research applications.
Propiedades
Fórmula molecular |
C8H12NO5PS |
|---|---|
Peso molecular |
265.23 g/mol |
Nombre IUPAC |
N-dimethoxyphosphorylbenzenesulfonamide |
InChI |
InChI=1S/C8H12NO5PS/c1-13-15(10,14-2)9-16(11,12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,9,10) |
Clave InChI |
WIBBFOBNDQNRMY-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(NS(=O)(=O)C1=CC=CC=C1)OC |
Solubilidad |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11980911.png)



![Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B11980932.png)

![4-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11980943.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11980945.png)
![(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980954.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980963.png)



![3-{(5Z)-5-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11980970.png)
